![molecular formula C18H22N4O3 B3073699 1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 1018142-06-7](/img/structure/B3073699.png)
1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid
Overview
Description
The compound “1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid” is a complex organic molecule. It has a molecular formula of C18H22N4O3 . This compound is part of the pyrazolo[3,4-b]pyridine family, which are bicyclic heterocyclic compounds .
Synthesis Analysis
The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines with diverse functional groups can be synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .Molecular Structure Analysis
The molecular structure of this compound is complex, with several functional groups. It includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocyclic compound . This core is substituted with various groups, including a cyclopentylamino group, a cyclopropyl group, and a carboxylic acid group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. In general, carboxylic acids like the one present in this molecule can undergo a variety of reactions, including nucleophilic attack on the carbonyl group, followed by proton transfer and water leaving .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For instance, the presence of a carboxylic acid group could lead to strong hydrogen bonding, affecting its solubility and boiling point .Scientific Research Applications
Molecular Synthesis and Characterization
1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid and its derivatives have been a focus in the field of organic chemistry for their potential as intermediates in the synthesis of complex molecules. Studies have documented the synthesis and characterization of similar pyrazolo[3,4-b]pyridine derivatives, emphasizing their potential in creating biologically active compounds. For instance, the synthesis of 3-(1H-benzimidazol-2-yl)-1H-pyrazolo[3,4-b]pyridines, known as potential cyclin-dependent kinase (Cdk) inhibitors, involved the modification of multi-step synthesis routes and detailed characterization using techniques like NMR spectroscopy, UV–vis spectroscopy, ESI mass spectrometry, and X-ray crystallography (Stepanenko et al., 2011).
Vibrational Spectroscopy and Structural Analysis
In-depth theoretical and experimental investigations have been conducted on the structure and vibrational spectra of pyrazolo[3,4-b]pyridine derivatives. One study involved the solid phase FT-IR and FT-Raman spectra recording of 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid and related compounds. The spectra interpretation was supported by normal coordinate analysis following full structure optimization and force field calculations based on density functional theory (DFT), contributing to a reliable description of the fundamentals of these compounds and shedding light on their structural characteristics (Bahgat et al., 2009).
X-ray Powder Diffraction Data
X-ray powder diffraction has been employed to study the crystallographic data of compounds structurally related to 1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid. For instance, in the synthesis of the anticoagulant, apixaban, X-ray powder diffraction data for an important intermediate compound were reported, providing crucial insights into the compound's crystalline structure and purity (Wang et al., 2017).
Mechanism of Action
Future Directions
The future directions for research on this compound could include further exploration of its synthesis, as well as investigation of its biological activities. The development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry .
properties
IUPAC Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methylpyrazolo[3,4-b]pyridine-4-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O3/c1-10-16-13(18(24)25)8-14(11-6-7-11)20-17(16)22(21-10)9-15(23)19-12-4-2-3-5-12/h8,11-12H,2-7,9H2,1H3,(H,19,23)(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIUGLGFNAZEBMS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)O)CC(=O)NC4CCCC4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(cyclopentylamino)-2-oxoethyl]-6-cyclopropyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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